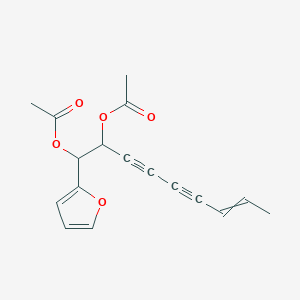
(7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate is a complex organic compound characterized by its unique structure, which includes a furan ring, an enyne system, and acetate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate typically involves multi-step organic reactions. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation reactions. This method involves the reaction of O-acyl oximes with α-amino ketones, utilizing copper catalysts to drive the formation of the desired product . The reaction conditions often require precise control of temperature, solvent, and catalyst concentration to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality and yield, and implementing cost-effective purification techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The furan ring and enyne system can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the enyne system, converting it into more saturated compounds.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used to substitute the acetate groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid derivatives, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to the formation of various functionalized derivatives.
科学研究应用
(7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of (7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate involves its interaction with molecular targets, such as enzymes and receptors. The compound’s furan ring and enyne system can participate in various biochemical reactions, influencing cellular pathways and processes. The acetate groups can also undergo hydrolysis, releasing acetic acid and modifying the compound’s activity .
相似化合物的比较
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar in having a furan ring but differs in the side chain structure.
Trifluorotoluene: Contains a trifluoromethyl group attached to a benzene ring, used in similar applications but with different chemical properties.
Uniqueness
(7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate is unique due to its combination of a furan ring, an enyne system, and acetate groups. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
属性
分子式 |
C17H16O5 |
|---|---|
分子量 |
300.30 g/mol |
IUPAC 名称 |
[1-acetyloxy-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl] acetate |
InChI |
InChI=1S/C17H16O5/c1-4-5-6-7-8-10-16(21-13(2)18)17(22-14(3)19)15-11-9-12-20-15/h4-5,9,11-12,16-17H,1-3H3 |
InChI 键 |
WCXFKFDHRIMXRF-UHFFFAOYSA-N |
规范 SMILES |
CC=CC#CC#CC(C(C1=CC=CO1)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


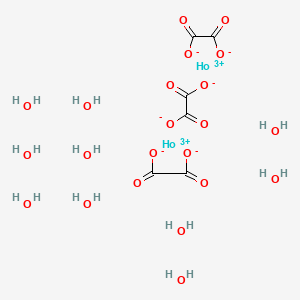
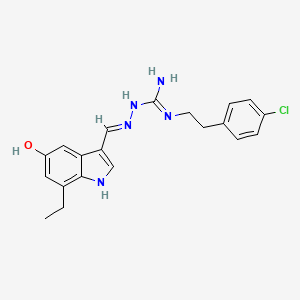
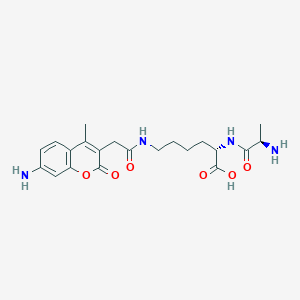
![methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate](/img/structure/B12433193.png)
![disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B12433200.png)
![(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B12433208.png)
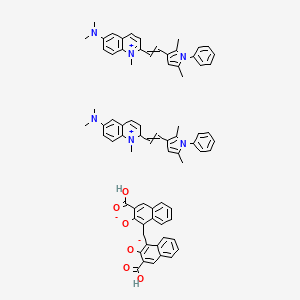


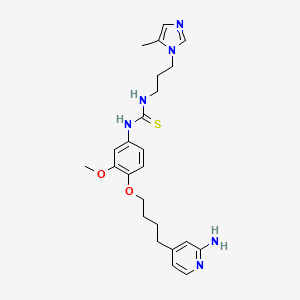
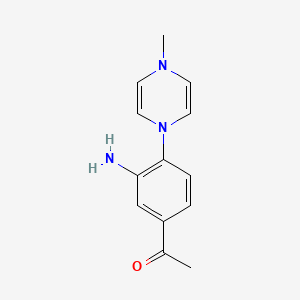

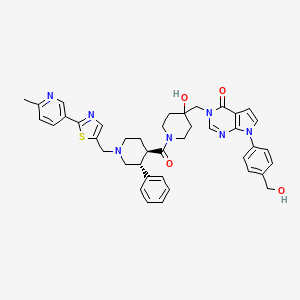
![3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12433276.png)
